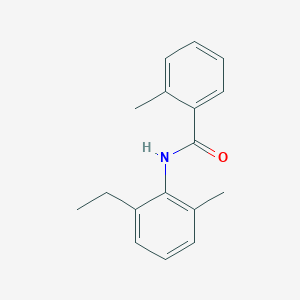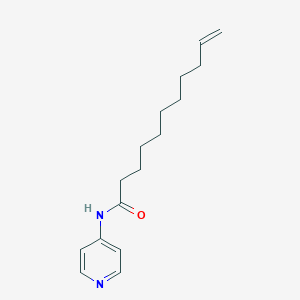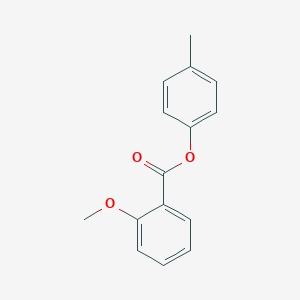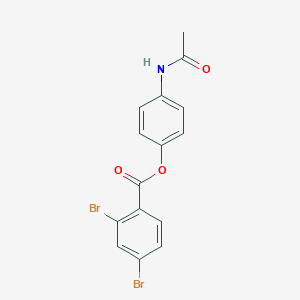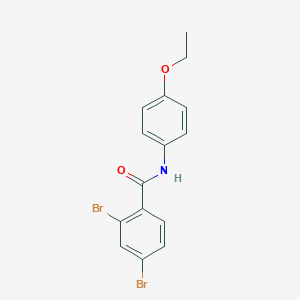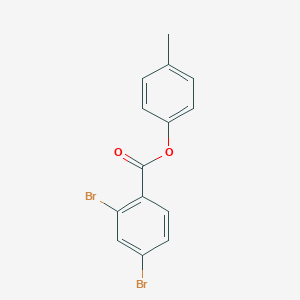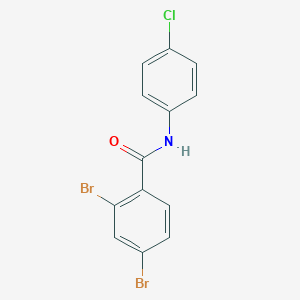
N-(4-ethoxyphenyl)decanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)decanamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endogenous cannabinoid receptor ligands, such as anandamide, which are involved in various physiological processes, including pain perception, mood regulation, and inflammation. Inhibition of FAAH activity by A-836,339 leads to increased levels of endocannabinoids, which may have therapeutic potential in various disease states.
作用机制
N-(4-ethoxyphenyl)decanamide inhibits the activity of FAAH, which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, N-(4-ethoxyphenyl)decanamide increases the levels of endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes, including pain perception, mood regulation, and inflammation.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)decanamide has been shown to increase the levels of endocannabinoids in various tissues, including the brain, spinal cord, and peritoneal fluid. This increase in endocannabinoid levels can lead to the activation of cannabinoid receptors and the modulation of various physiological processes, including pain perception, mood regulation, and inflammation.
实验室实验的优点和局限性
One advantage of using N-(4-ethoxyphenyl)decanamide in lab experiments is that it is a selective inhibitor of FAAH, which allows for the specific modulation of endocannabinoid levels without affecting other signaling pathways. However, one limitation of using N-(4-ethoxyphenyl)decanamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-(4-ethoxyphenyl)decanamide and its potential therapeutic applications. One direction is to further investigate the effects of N-(4-ethoxyphenyl)decanamide on endocannabinoid levels and cannabinoid receptor activation in various disease states, including chronic pain, anxiety disorders, and inflammatory diseases. Another direction is to develop more potent and selective FAAH inhibitors that can be used in clinical trials to evaluate their therapeutic potential. Additionally, the development of novel delivery methods for N-(4-ethoxyphenyl)decanamide may improve its solubility and bioavailability in vivo.
合成方法
The synthesis of N-(4-ethoxyphenyl)decanamide involves the reaction of 4-ethoxybenzoyl chloride with decanoyl chloride in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with 4-aminophenol in the presence of sodium ethoxide to yield the final product.
科学研究应用
N-(4-ethoxyphenyl)decanamide has been extensively studied in preclinical models of pain, anxiety, and inflammation. In a rat model of neuropathic pain, N-(4-ethoxyphenyl)decanamide was found to reduce pain behavior and increase the levels of endocannabinoids in the spinal cord. In a mouse model of anxiety, N-(4-ethoxyphenyl)decanamide was found to reduce anxiety-like behavior and increase the levels of endocannabinoids in the amygdala. In a mouse model of inflammation, N-(4-ethoxyphenyl)decanamide was found to reduce inflammation and increase the levels of endocannabinoids in the peritoneal fluid.
属性
分子式 |
C18H29NO2 |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
N-(4-ethoxyphenyl)decanamide |
InChI |
InChI=1S/C18H29NO2/c1-3-5-6-7-8-9-10-11-18(20)19-16-12-14-17(15-13-16)21-4-2/h12-15H,3-11H2,1-2H3,(H,19,20) |
InChI 键 |
OIFUPPCHMIINLI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC |
规范 SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



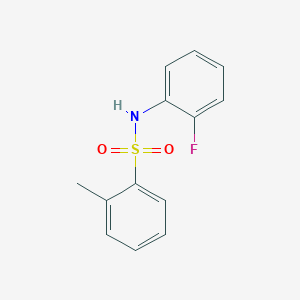
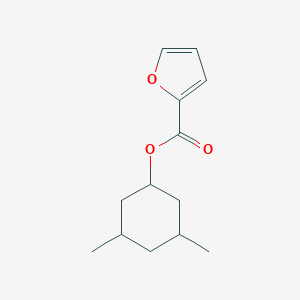

![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)

